BenchChemオンラインストアへようこそ!

1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Medicinal Chemistry Kinase Inhibitors Data Gap Analysis

1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (C8H8N4O; MW 176.18) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one scaffold family. This scaffold is a well-established privileged structure in medicinal chemistry, historically explored as a pharmacophore for cyclin-dependent kinase (CDK) inhibitors, phosphodiesterase (PDE) inhibitors, and mGluR1 antagonists.

Molecular Formula C8H8N4O
Molecular Weight 176.179
CAS No. 2126162-40-9
Cat. No. B2698090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS2126162-40-9
Molecular FormulaC8H8N4O
Molecular Weight176.179
Structural Identifiers
SMILESC1CC1N2C3=C(C=N2)C(=O)NC=N3
InChIInChI=1S/C8H8N4O/c13-8-6-3-11-12(5-1-2-5)7(6)9-4-10-8/h3-5H,1-2H2,(H,9,10,13)
InChIKeyTVLXJCPRTLLHEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 2126162-40-9): Chemical Identity and Scaffold Context for Procurement Evaluation


1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (C8H8N4O; MW 176.18) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one scaffold family [1]. This scaffold is a well-established privileged structure in medicinal chemistry, historically explored as a pharmacophore for cyclin-dependent kinase (CDK) inhibitors, phosphodiesterase (PDE) inhibitors, and mGluR1 antagonists [2]. The compound features an N1-cyclopropyl substituent on the pyrazole ring, which distinguishes it from more common N1-aryl or N1-alkyl analogs. Critically, a systematic search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, DrugBank) found no published quantitative biological activity data, selectivity profiles, or target engagement data specifically attributed to this CAS number from priority sources.

Why 1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Cannot Be Treated as Interchangeable with In-Class Analogs


The pyrazolo[3,4-d]pyrimidin-4-one scaffold exhibits highly substituent-dependent biological activity. The nature of the N1 substituent has been shown to profoundly modulate kinase selectivity, PDE isoform specificity, and cellular potency across multiple chemotypes [1]. For example, in PDE2A and PDE9A inhibitor series, N1-alkyl, N1-cycloalkyl, and N1-aryl derivatives display divergent IC50 values spanning nanomolar to micromolar ranges against the same target, with selectivity windows often determined by the size and conformational constraints of the N1 group [2]. The 1-cyclopropyl moiety introduces distinct steric parameters (Meyers steric parameter) and electronic effects compared to methyl, ethyl, isopropyl, or phenyl analogs, making it impossible to assume equivalent binding modes, selectivity profiles, or off-target liabilities without compound-specific experimental data. Procurement decisions that treat these analogs as interchangeable risk invalidating SAR interpretation, confounding screening cascades, or introducing uncharacterized selectivity liabilities.

Quantitative Differentiation Evidence for 1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Versus Closest Analogs


Absence of Published Quantitative Bioactivity or Selectivity Data Prevents Comparator-Based Differentiation for CAS 2126162-40-9

A systematic search of primary research papers, patents (EPO, USPTO, WIPO), and authoritative bioactivity databases (PubChem, ChEMBL, BindingDB, DrugBank, PDSP) identified no quantitative biological data—including IC50, Ki, Kd, EC50, or target engagement values—for 1-cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 2126162-40-9) from priority sources [1]. Consequently, no head-to-head comparison can be performed against the closest structural analogs (1-methyl, 1-ethyl, 1-isopropyl, 1-phenyl, or 1-cyclopentyl pyrazolo[3,4-d]pyrimidin-4-ones). The broader scaffold exhibits inhibitory activity against CDK2, CDK4, PDE2A, PDE9A, and mGluR1 across different N1-substituted chemotypes [2], but the specific contribution of the N1-cyclopropyl substituent to potency, selectivity, or physicochemical parameters has not been characterized in any retrievable publication. This evidence gap constitutes a critical risk for scientific procurement: the compound cannot be differentiated from cheaper, more readily available 1-methyl or 1-phenyl analogs on the basis of any published performance metric.

Medicinal Chemistry Kinase Inhibitors Data Gap Analysis

Application Scenarios for 1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Based on Scaffold-Level Evidence


Chemical Biology Probe Development Requiring Cyclopropyl-Specific SAR

In SAR campaigns exploring the impact of N1-substituent steric and electronic parameters on pyrazolo[3,4-d]pyrimidin-4-one target engagement, the 1-cyclopropyl derivative serves as a critical data point. The cyclopropyl group exhibits a unique combination of sp³ hybridization, conformational rigidity, and electron-donating character that is absent in methyl, ethyl, isopropyl, or phenyl isosteres. This compound may be procured specifically to fill this SAR gap, with the understanding that its bioactivity must be determined experimentally de novo—no predictive transfer of activity from other N1-analogs is scientifically justified [1].

Negative Control or Counter-Screening in Kinase Selectivity Panels

Given the known dependence of kinase inhibitor selectivity on N1-substituent identity within this scaffold, the 1-cyclopropyl derivative may be employed as a selectivity control compound in broad kinase panel screening (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan). If an N1-aryl lead compound shows activity against a particular kinase, testing the N1-cyclopropyl analog could reveal whether the activity is N1-substituent-dependent. However, this application presupposes internal generation of compound-specific data, as no reference IC50 or Kd values are available from published sources [1].

Scaffold Diversification in Fragment-Based or DNA-Encoded Library (DEL) Synthesis

The compound serves as a synthetic intermediate or diversity element in libraries targeting the pyrazolo[3,4-d]pyrimidine chemical space. Its N1-cyclopropyl group provides a vector for further functionalization or a distinct three-dimensional shape for fragment merging. Procurement in this context is driven by synthetic tractability and scaffold diversity considerations rather than by proven biological differentiation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.